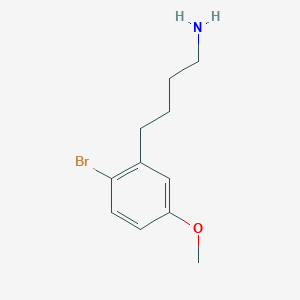

4-(2-Bromo-5-methoxyphenyl)butan-1-amine

Description

4-(2-Bromo-5-methoxyphenyl)butan-1-amine is a brominated and methoxy-substituted primary amine with the molecular formula C₁₁H₁₆BrNO. It features a butan-1-amine backbone linked to a 2-bromo-5-methoxyphenyl group. This compound has been listed as a research chemical by suppliers like CymitQuimica, though it is currently discontinued .

Properties

Molecular Formula |

C11H16BrNO |

|---|---|

Molecular Weight |

258.15 g/mol |

IUPAC Name |

4-(2-bromo-5-methoxyphenyl)butan-1-amine |

InChI |

InChI=1S/C11H16BrNO/c1-14-10-5-6-11(12)9(8-10)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3 |

InChI Key |

ALGWPBQOMPRARZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination . The subsequent introduction of the butan-1-amine chain can be achieved through nucleophilic substitution reactions using appropriate amine precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of the corresponding de-brominated amine.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

4-(2-Bromo-5-methoxyphenyl)butan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules[][7].

Medicine: Explored for its potential use in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biological responses .

Comparison with Similar Compounds

(a) 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine

- Structure : Similar butan-1-amine backbone but substituted with a 2-methoxyphenylpiperazine group.

- Synthesis : Prepared via alkylation of 1-(2-methoxyphenyl)piperazine with N-(4-bromobutyl)phthalimide, followed by phthalimide cleavage (yield >70%). Unprotected bromobutylamine yields <40%, highlighting the importance of protecting groups in synthesis .

- Applications : Used as a precursor for functionalized macrocycles in drug discovery .

(b) 4-(Methylsulfanyl)butan-1-amine

- Structure : Butan-1-amine with a methylsulfanyl (-SCH₃) terminal group.

- Synthesis : Derived from 1-bromo-4-N-(phthalimido)butane via reaction with sodium methyl mercaptide, followed by deprotection (key intermediate for sulforaphane synthesis) .

- Key Difference : The sulfur-containing side chain enhances reactivity in thiol-mediated biological processes .

(c) 4-(5-Bromothiazol-2-yl)butan-1-amine

- Structure : Brominated thiazole ring attached to butan-1-amine.

- Physicochemical Properties : Molecular formula C₇H₁₁BrN₂S , molar mass 235.14 g/mol. The thiazole moiety introduces heterocyclic aromaticity, altering solubility and electronic properties compared to the methoxyphenyl variant .

(a) 4-(4,5,6,7-Tetrabromo-1H-benzo[d]imidazol-1-yl)butan-1-amine (TBIa)

- Activity : Potent ATP-competitive CK2 inhibitor but lacks selectivity due to bulky tetrabromobenzoimidazole substituents .

- Comparison : Unlike 4-(2-Bromo-5-methoxyphenyl)butan-1-amine, TBIa’s brominated aromatic system confers high affinity but low specificity, underscoring the trade-off between potency and selectivity .

(b) N-{3-[4-(5-Fluoro-4-methyl-1H-benzo[d]imidazol-2-yl)-3-methylphenoxy]propyl}-4-(1H-imidazol-4-yl)butan-1-amine

- Structure : Combines butan-1-amine with benzimidazole and imidazole groups.

- Applications : Targets G-protein coupled receptors; exhibits UV/VIS absorption peaks at 291 nm and 249 nm, confirmed by NMR and MS analysis .

- Key Insight : The imidazole ring enhances hydrogen-bonding capacity, a feature absent in this compound .

Physicochemical and Solvation Properties

- Viscosity Deviations: Butan-1-amine derivatives exhibit lower viscosity deviations (ηΔ) in 1-alkanol solutions compared to shorter-chain amines like propan-1-amine. For example, ηΔ for butan-1-amine in 1-butanol is -0.280 mPa·s vs. -0.460 mPa·s for propan-1-amine, suggesting larger solvation effects in longer-chain amines .

- Thermodynamic Stability: The bromine and methoxy groups in this compound likely increase its lipophilicity compared to non-halogenated analogues, impacting membrane permeability in biological systems.

Data Table: Comparative Analysis

Q & A

Q. What are the optimal synthetic routes for 4-(2-Bromo-5-methoxyphenyl)butan-1-amine, and how do reaction conditions influence yield?

Answer:

- Synthetic Route : A plausible method involves coupling 4-bromobutan-1-amine with a methoxy-substituted aryl halide (e.g., 2-bromo-5-methoxyphenylboronic acid) via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This leverages the bromine atom’s reactivity in cross-coupling reactions .

- Reaction Optimization : Use anhydrous tetrahydrofuran (THF) as a solvent with NaHCO₃ as a base at 80°C for 12 hours. Catalyst systems like Pd(PPh₃)₄ (1 mol%) improve yields (reported up to 65–75%). Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:3). Purify via column chromatography (silica gel, gradient elution with hexane/EtOAc) .

Q. How can the purity and structural integrity of this compound be validated?

Answer:

- Characterization :

- NMR : ¹H NMR (CDCl₃) should show signals for the methoxy group (δ 3.75–3.80 ppm, singlet), aromatic protons (δ 6.7–7.2 ppm, multiplet), and amine protons (δ 1.5–2.2 ppm, broad).

- LC-MS : Confirm molecular ion peak at m/z 273.1 [M+H]⁺.

- Elemental Analysis : Match calculated values for C₁₁H₁₅BrNO (C: 48.37%, H: 5.53%, N: 5.12%) .

Advanced Research Questions

Q. How do the electron-withdrawing bromo and electron-donating methoxy substituents influence the compound’s reactivity in nucleophilic substitution or catalytic coupling reactions?

Answer:

- Electronic Effects :

- The bromo group directs electrophilic substitution to the para position (relative to itself) and enhances oxidative stability.

- The methoxy group increases electron density on the aromatic ring, facilitating electrophilic substitutions (e.g., nitration) at the ortho/para positions relative to the methoxy group.

- Experimental Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Compare reaction rates with analogs (e.g., 4-(2-Chloro-5-methoxyphenyl)butan-1-amine) in SN2 reactions using kinetic studies .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or amine oxidation) during synthesis?

Answer:

- Dehalogenation Control : Use inert atmospheres (N₂/Ar) to prevent radical pathways. Avoid high temperatures (>100°C) in polar aprotic solvents like DMF.

- Amine Protection : Protect the primary amine with a tert-butoxycarbonyl (Boc) group before coupling. Deprotect post-reaction using TFA/CH₂Cl₂ (1:4 v/v) .

Q. How does the compound interact with biological targets (e.g., GPCRs or monoamine transporters), and what structural analogs enhance selectivity?

Answer:

- Mechanistic Insights : The butan-1-amine chain mimics endogenous monoamines (e.g., dopamine), enabling interactions with serotonin/dopamine transporters. The bromo-methoxy-phenyl group enhances lipophilicity, improving blood-brain barrier penetration.

- SAR Studies : Synthesize analogs with varied substituents (e.g., 4-(2-Iodo-5-ethoxyphenyl)butan-1-amine) and test binding affinity via radioligand assays (e.g., [³H]paroxetine for SERT). Computational docking (AutoDock Vina) can predict binding poses .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in reported biological activity data for this compound?

Answer:

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro cAMP assay vs. electrophysiology for GPCR activity).

- Purity Verification : Ensure >95% purity (HPLC) to exclude confounding effects from impurities.

- Standardized Protocols : Adopt NIH rigor guidelines for dose-response curves (n ≥ 3 replicates, IC₅₀ calculations via nonlinear regression) .

Q. What computational tools predict the compound’s metabolic stability and toxicity?

Answer:

- ADMET Prediction : Use SwissADME to predict CYP450 metabolism (e.g., CYP2D6 oxidation of the methoxy group).

- Toxicity Screening : Apply ProTox-II for hepatotoxicity alerts. Experimental validation via microsomal stability assays (e.g., human liver microsomes, t½ measurement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.